1-Cyclooctylpyrrole-2,5-dione
Overview
Description
1-Cyclooctylpyrrole-2,5-dione is a chemical compound with the molecular formula C12H17NO2 . It is used in various chemical reactions and has a molecular weight of 207.27 .
Synthesis Analysis
Pyrrole-2,5-dione derivatives can be synthesized by condensation of 2-hydrazinyl-2-oxo-N-phenylacetamide and maleic anhydride . Another method involves the reaction of N3-substituted amidrazones with 2,3-dimethylmaleic anhydride .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as 1H-13C NMR two-dimensional techniques (HMQC, HMBC) and single-crystal X-ray diffraction .Chemical Reactions Analysis
Pyrrole-2,5-dione derivatives are known to participate in various chemical reactions. For instance, they can be synthesized through the organocatalytic synthesis of pyrroles . They can also undergo transformations initiated by the double condensation of hexane-2,5-dione with amines under the presence of a catalyst .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-cyclooctylpyrrole-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c14-11-8-9-12(15)13(11)10-6-4-2-1-3-5-7-10/h8-10H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCCVUVFZSHLCID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)N2C(=O)C=CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80363963 | |
Record name | 1-cyclooctylpyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80363963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
49692-00-4 | |
Record name | 1-cyclooctylpyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80363963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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